molecular formula C27H26ClN3O4S B7479564 3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B7479564
M. Wt: 524.0 g/mol
InChI Key: UGUKVOMMFBKZNL-QHCPKHFHSA-N
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Description

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactionsThe final step often involves the formation of the propanamide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide is unique due to the combination of its sulfonylamino, indole, and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4S/c1-18(32)19-7-6-8-20(15-19)36(34,35)31-14-13-27(33)30-17-23(21-9-2-4-11-25(21)28)24-16-29-26-12-5-3-10-22(24)26/h2-12,15-16,23,29,31H,13-14,17H2,1H3,(H,30,33)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUKVOMMFBKZNL-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC(C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC[C@@H](C2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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